Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is characterized by a cyclobutane ring substituted with two carboxylate groups and a hydroxyl group. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic addition, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Reduction: Formation of diethyl 3-hydroxycyclobutanol.
Substitution: Formation of diethyl 3-chlorocyclobutane-1,1-dicarboxylate.
Scientific Research Applications
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with other molecules. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-oxocyclobutane-1,1-dicarboxylate
- Diethyl 3-chlorocyclobutane-1,1-dicarboxylate
- Diethyl 3-hydroxycyclobutanol
- Ethyl 2-(3-hydroxycyclobutyl)acetate
Uniqueness
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is unique due to its combination of a cyclobutane ring with both hydroxyl and carboxylate functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGFHCQRXXAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563392 | |
Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99974-66-0 | |
Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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